molecular formula C13H17Cl2N3O B8426362 5,6-dichloro-N-methyl-N-(2-pyrrolidin-1-ylethyl)nicotinamide

5,6-dichloro-N-methyl-N-(2-pyrrolidin-1-ylethyl)nicotinamide

Cat. No.: B8426362
M. Wt: 302.20 g/mol
InChI Key: NBGUDGBAXPHTDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-dichloro-N-methyl-N-(2-pyrrolidin-1-ylethyl)nicotinamide is a useful research compound. Its molecular formula is C13H17Cl2N3O and its molecular weight is 302.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H17Cl2N3O

Molecular Weight

302.20 g/mol

IUPAC Name

5,6-dichloro-N-methyl-N-(2-pyrrolidin-1-ylethyl)pyridine-3-carboxamide

InChI

InChI=1S/C13H17Cl2N3O/c1-17(6-7-18-4-2-3-5-18)13(19)10-8-11(14)12(15)16-9-10/h8-9H,2-7H2,1H3

InChI Key

NBGUDGBAXPHTDR-UHFFFAOYSA-N

Canonical SMILES

CN(CCN1CCCC1)C(=O)C2=CC(=C(N=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Thionyl chloride (6 ml) was added to 5,6-dichloronicotinic acid (600 mg, 3.13 mmol), and stirred under a nitrogen atmosphere at 90° C. for 30 minutes. The reaction solution was concentrated under reduced pressure, and with cooling with ice, triethylamine (1.31 ml, 9.38 mmol) and N-methyl-2-pyrrolidin-1-ylethanamine (481 mg, 3.75 mmol) were added to a tetrahydrofuran solution (4 ml) of the obtained residue, and stirred at room temperature for 3 minutes. Saturated saline water and chloroform were added to the reaction solution, the organic layer was dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The obtained residue was purified by amine-type silica gel column chromatography (Biotage NH, hexane:ethyl acetate=4:1 to 1:1) to obtain 5,6-dichloro-N-methyl-N-(2-pyrrolidin-1-ylethyl)nicotinamide 967 mg) as an orange oil.
Quantity
6 mL
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reactant
Reaction Step One
Quantity
600 mg
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reactant
Reaction Step One
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1.31 mL
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reactant
Reaction Step Two
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481 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
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Quantity
0 (± 1) mol
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Reaction Step Three

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